molecular formula C14H22 B12110261 Cyclohexane, 1,1'-(1,2-ethynediyl)bis- CAS No. 62371-39-5

Cyclohexane, 1,1'-(1,2-ethynediyl)bis-

Cat. No.: B12110261
CAS No.: 62371-39-5
M. Wt: 190.32 g/mol
InChI Key: PLSMLGKJCKKEDA-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1’-(1,2-ethynediyl)bis- is an organic compound with the molecular formula C14H18 It is characterized by the presence of two cyclohexane rings connected by an ethynediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- typically involves the coupling of cyclohexyl groups with an ethynediyl linker. One common method is the Sonogashira coupling reaction, which involves the reaction of cyclohexyl halides with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(1,2-ethynediyl)bis- can undergo various types of chemical reactions, including:

    Oxidation: The ethynediyl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can occur at the cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, 1,1’-(1,2-ethynediyl)bis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- involves its interaction with molecular targets through its ethynediyl linker. This linker can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl linker instead of an ethynediyl linker.

    Cyclohexane, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains a dimethyl-substituted ethanediyl linker.

Uniqueness

Cyclohexane, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linker, which imparts distinct electronic and steric properties compared to similar compounds with different linkers. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

62371-39-5

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

2-cyclohexylethynylcyclohexane

InChI

InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-10H2

InChI Key

PLSMLGKJCKKEDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC2CCCCC2

Origin of Product

United States

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